molecular formula C19H17N3O2S B2750668 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536707-75-2

2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2750668
CAS No.: 536707-75-2
M. Wt: 351.42
InChI Key: XPEVKKCXRFDKRW-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrimido[5,4-b]indole core, which is a fused ring system combining pyrimidine and indole moieties. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of this compound with suitable reagents can yield the desired compound. The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and high yield while minimizing waste and energy consumption. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations .

Chemical Reactions Analysis

2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the choice of oxidizing agent.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical and biological properties.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield sulfoxides, while reduction with sodium borohydride can produce amines .

Scientific Research Applications

2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.

In biology and medicine, the compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development. Research has indicated its potential use in treating bacterial infections, cancer, and other diseases .

In industry, the compound’s properties make it useful in the development of new materials and chemical processes. Its stability and reactivity allow for its incorporation into various industrial applications, including the production of pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell division, making it effective against bacterial infections .

The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and the functional groups present. Research has shown that the compound can interact with multiple targets, leading to a range of biological activities .

Comparison with Similar Compounds

2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be compared with other similar compounds, such as 5-methylthiino[3,2-b]indol-4(5H)-one and (4E)-2-(ethylsulfanyl)-4-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazol-5(4H)-one . These compounds share similar structural features but differ in their specific functional groups and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-ethylsulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-3-25-19-21-16-14-6-4-5-7-15(14)20-17(16)18(23)22(19)12-8-10-13(24-2)11-9-12/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEVKKCXRFDKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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